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Compound of Interest

Compound Name: 4-Chloro-2-methylaniline

Cat. No.: B7725893 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-
methylaniline

Authored by a Senior Application Scientist
This document provides a comprehensive analysis of the spectroscopic data for 4-Chloro-2-
methylaniline (CAS No. 95-69-2), a key intermediate in the synthesis of pharmaceuticals,

agrochemicals, and dyes.[1] A thorough understanding of its spectroscopic signature is

paramount for identity confirmation, purity assessment, and quality control in research and

industrial applications. This guide synthesizes data from Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) to create a detailed molecular fingerprint, grounded

in the principles of analytical chemistry.

Molecular Profile:

IUPAC Name: 4-Chloro-2-methylaniline

Synonyms: 4-Chloro-o-toluidine, 2-Amino-5-chlorotoluene[2]

Molecular Formula: C₇H₈ClN[1]

Molecular Weight: 141.60 g/mol [2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Core Structure
NMR spectroscopy provides unambiguous information about the carbon-hydrogen framework

of a molecule. For 4-Chloro-2-methylaniline, both ¹H and ¹³C NMR are essential for

confirming the substitution pattern on the aromatic ring.

The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common choice for this

compound as it offers good solubility without interfering with the signals of interest.[3]

¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the electronic environment of each proton. The electron-

donating effects of the amino (-NH₂) and methyl (-CH₃) groups, combined with the electron-

withdrawing and ortho, para-directing nature of the chloro (-Cl) group, dictate the chemical

shifts of the aromatic protons.

Experimental Protocol: ¹H NMR Acquisition

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-2-methylaniline in ~0.7

mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

Number of Scans: 16-32 scans to achieve adequate signal-to-noise.

Relaxation Delay (D1): 1-2 seconds.

Spectral Width: 0-12 ppm.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal

standard like tetramethylsilane (TMS) at 0.00 ppm.
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Data Summary: ¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Assignment Causality

~6.9 - 7.1 Multiplet H-3, H-5

These protons are
adjacent to other
aromatic protons,
resulting in
complex splitting.
Their chemical
shifts are
influenced by the
opposing
electronic effects
of the substituents.

~6.65 Doublet H-6

This proton is ortho to

the strong electron-

donating -NH₂ group,

causing it to be

shielded and appear

at a lower chemical

shift (upfield).

~3.7 Broad Singlet -NH₂

The protons of the

amino group are

exchangeable, which

often results in a

broad signal. The

chemical shift can

vary with

concentration and

sample purity.

| ~2.15 | Singlet | -CH₃ | The methyl group protons are equivalent and not coupled to other

protons, hence they appear as a sharp singlet. |
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Note: Actual chemical shifts can vary slightly based on solvent and concentration. The data

presented is a representative interpretation based on published spectra.[4]

Caption: Molecular structure with proton assignments for ¹H NMR.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

The chemical shifts are highly sensitive to the electronic effects of the attached functional

groups.

Experimental Protocol: ¹³C NMR Acquisition

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher

concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30').

Number of Scans: 512-1024 scans are typically required.

Relaxation Delay (D1): 2 seconds.

Spectral Width: 0-200 ppm.

Processing: Apply Fourier transformation and baseline correction. Calibrate the spectrum

using the CDCl₃ solvent peak (triplet at 77.16 ppm).

Data Summary: ¹³C NMR (100 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment Causality

~143.1 C-1 (-NH₂)

This carbon is directly
attached to the nitrogen,
placing it in a relatively
deshielded environment.

~129.8 C-5 Aromatic CH carbon.

~126.9 C-3 Aromatic CH carbon.

~124.5 C-4 (-Cl)

The carbon bearing the

chlorine atom is deshielded

due to the electronegativity of

chlorine.

~122.3 C-2 (-CH₃)
Quaternary carbon attached to

the methyl group.

~115.4 C-6

This carbon is ortho to the

electron-donating amino

group, causing significant

shielding and an upfield shift.

| ~17.0 | -CH₃ | The aliphatic methyl carbon is highly shielded and appears far upfield. |

Note: Data is representative and sourced from available spectral databases.[3][4]

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within

a molecule by measuring the vibrations of its bonds.

Experimental Protocol: IR Spectrum Acquisition (Liquid Film)

Sample Preparation: As 4-Chloro-2-methylaniline can be a low-melting solid or liquid, the

liquid film method is suitable.[1][5] Place one drop of the neat sample between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Collection: Acquire a background spectrum of the clean salt plates first. Then, run the

sample spectrum. The instrument software will automatically ratio the sample spectrum

against the background.

Parameters: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹. A resolution of 4 cm⁻¹ is standard.

Sample Preparation FTIR Analysis

Start
Place one drop of

4-Chloro-2-methylaniline
on KBr plate

Cover with second
KBr plate

Acquire Background
Spectrum (Clean Plates)

Acquire Sample
Spectrum

Generate Absorbance
Spectrum Final SpectrumInterpret Data

Click to download full resolution via product page

Caption: Workflow for acquiring an FTIR spectrum using the liquid film method.

Data Summary: Characteristic IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Significance

3400 - 3500
N-H stretch
(asymmetric &
symmetric)

Primary Amine (-
NH₂)

A characteristic
doublet in this
region is a strong
indicator of a
primary amine.

3000 - 3100 C-H stretch (aromatic) Aromatic Ring

Confirms the

presence of C-H

bonds on the benzene

ring.

2850 - 2960 C-H stretch (aliphatic) Methyl (-CH₃)

Indicates the

presence of the

methyl group.

~1620 N-H bend (scissoring) Primary Amine (-NH₂)

A strong band that

further confirms the

primary amine group.

1450 - 1550 C=C stretch Aromatic Ring

Multiple sharp bands

characteristic of the

aromatic skeleton.

1250 - 1350 C-N stretch Aryl Amine

Identifies the bond

between the aromatic

ring and the nitrogen

atom.

| 1000 - 1100 | C-Cl stretch | Aryl Chloride | A strong band indicating the presence of the

carbon-chlorine bond. |

Note: Data interpreted from spectral databases.[6]

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
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Mass spectrometry provides the molecular weight of a compound and offers structural clues

based on its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile,

thermally stable compounds like this aniline derivative.

A key feature to look for is the isotopic pattern of chlorine. Chlorine has two stable isotopes,

³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion peak ([M]⁺) will appear as two

peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.

Experimental Protocol: Electron Ionization (EI-MS)

Sample Introduction: Introduce a small amount of the sample (dissolved in a volatile solvent

like methanol or dichloromethane) into the mass spectrometer, often via a Gas

Chromatography (GC-MS) system for separation and purification.

Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This

causes ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., a quadrupole or orbitrap).

Detection: Detect the ions and generate a mass spectrum showing the relative abundance of

each ion.

Data Summary: Key Ions in the EI Mass Spectrum

m/z (Mass-to-Charge
Ratio)

Ion Significance

141 / 143 [C₇H₈ClN]⁺˙

Molecular Ion ([M]⁺˙). The
3:1 intensity ratio confirms
the presence of one
chlorine atom.

126 / 128 [M - CH₃]⁺

Loss of the methyl group, a

common fragmentation

pathway.

106 [M - Cl]⁺ Loss of the chlorine atom.
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| 91 | [C₆H₅N]⁺ or [C₇H₇]⁺ | Further fragmentation, potentially involving rearrangement to a

tropylium-like ion or loss of HCN. |

Note: Fragmentation data is based on typical patterns for substituted anilines and available

spectral data.[7]

[M]⁺˙
m/z 141/143

[M - CH₃]⁺
m/z 126/128

- •CH₃

[M - Cl]⁺
m/z 106

- •Cl

Further Fragments
m/z 91, etc.

- HCN, etc. - CH₃, etc.

Click to download full resolution via product page

Caption: Simplified major fragmentation pathway for 4-Chloro-2-methylaniline in EI-MS.

Safety and Handling Precautions
As a Senior Application Scientist, it is my responsibility to emphasize that proper handling is

non-negotiable. 4-Chloro-2-methylaniline is a hazardous substance.

Classification: Toxic if swallowed, in contact with skin, or if inhaled.[8][9] It is also classified

as a suspected mutagen and a potential carcinogen (Category 1B/1A).[10]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety goggles or a face shield, and a lab coat.[10] Work should be

conducted in a well-ventilated fume hood.

Handling: Avoid breathing dust, fumes, or vapors.[1] Wash hands thoroughly after handling.

Obtain special instructions before use and do not handle until all safety precautions have

been read and understood.[10]
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Disposal: Dispose of waste according to local, state, and federal regulations. Avoid release

to the environment.[1]

Conclusion
The spectroscopic data presented in this guide provides a robust and multi-faceted fingerprint

for the positive identification and characterization of 4-Chloro-2-methylaniline. The ¹H and ¹³C

NMR spectra confirm the precise arrangement of atoms in the molecular structure. The IR

spectrum validates the presence of the key amine, aromatic, methyl, and chloro functional

groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating

structural evidence through its characteristic isotopic pattern and fragmentation. Together,

these techniques form a self-validating system essential for any researcher or drug

development professional working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7725893#spectroscopic-data-for-4-chloro-2-
methylaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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